molecular formula C14H20N2O4S B2360304 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2253632-65-2

2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2360304
CAS No.: 2253632-65-2
M. Wt: 312.38
InChI Key: XAEMQFOAZTZYTB-UHFFFAOYSA-N
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Description

The compound 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid features a thiazole core substituted at the 4-position with a carboxylic acid group and at the 2-position with a Boc-protected pyrrolidine moiety via a methyl linker. Its molecular formula is C₁₄H₂₀N₂O₄S, with a calculated molecular weight of 312.39 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective amine group, while the carboxylic acid enhances hydrophilicity.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-5-4-9(7-16)6-11-15-10(8-21-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEMQFOAZTZYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-65-2
Record name 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-1,3-thiazole-4-carboxylic acid
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Biological Activity

2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid (CAS No. 2253632-65-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and possible mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H20N2O4S
  • Molecular Weight : 312.39 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study evaluating various thiazole derivatives indicated that compounds with similar structures exhibited significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

CompoundMIC (µg/mL)MBC (µg/mL)Activity Level
Thiazole Derivative 11.953.91Strong
Thiazole Derivative 215.62>62.5Moderate

Cytotoxicity

In vitro studies assessing cytotoxicity have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to our target compound were tested against human cancer cell lines, revealing IC50 values indicating effective growth inhibition at micromolar concentrations .

The mechanism by which thiazole derivatives exert their biological effects is thought to involve several pathways:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • DNA Intercalation : Some thiazole derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds might inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • A study reported the successful use of a thiazole derivative in treating infections caused by resistant bacterial strains, demonstrating its potential as a novel therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Cores

Target Compound vs. 1,2,4-Oxadiazole Derivatives ()

Compounds 1a and 1b in contain a 1,2,4-oxadiazole core instead of a thiazole. These analogs feature phenyl and pyridyl substituents, with pyrrolidin-3-yl groups linked via oxygen. Unlike the target compound, they lack a carboxylic acid, reducing their polarity. The Boc group in the target compound may enhance stability during synthesis compared to the phenylethyl substituents in 1a/1b , which could influence pharmacokinetics .

Target Compound vs. Pyrazolo[3,4-d]pyrimidine Derivatives ()

The methyl ester-containing compound in includes a pyrazolo[3,4-d]pyrimidine core, a chromen-4-one system, and a thiophene carboxylate. Its higher molecular weight (560.2 g/mol ) and ester group contrast with the target compound’s smaller size and carboxylic acid, suggesting differences in solubility and metabolic stability. Esters are typically prodrugs, whereas carboxylic acids are more polar and bioactive .

Target Compound vs. Benzothiazole Derivatives ()

The benzothiazole-thioether compound 5e in shares a sulfur-containing heterocycle but incorporates a pyrazole-carbonitrile group. Benzothiazoles are known for their electron-withdrawing effects, which differ from the electron-rich thiazole in the target compound. The absence of a Boc group in 5e may simplify synthesis but limit strategies for controlled amine deprotection .

Physicochemical Properties

Property Target Compound SR 48692 () JNJ-42226314 ()
Molecular Weight 312.39 g/mol 587.07 g/mol 489.56 g/mol
Key Functional Groups Thiazole, Boc, COOH Quinoline, Pyrazole, COOH Thiazole, Azetidine, Fluorophenyl
Solubility High (due to COOH) Moderate (bulky substituents) Low (lipophilic groups)
Stability Acid-labile (Boc) Stable under neutral pH Likely stable

The target compound’s carboxylic acid group enhances aqueous solubility compared to methyl esters (e.g., ) or bulky lipophilic groups (e.g., SR 48692). However, the Boc group introduces acid sensitivity, requiring careful handling during synthesis .

Preparation Methods

Thiazolidine Formation and Functionalization

  • Condensation of L-cysteine hydrochloride with formaldehyde yields thiazolidine-4-carboxylic acid.
  • Esterification : Treatment with methanol and dry HCl gas produces methyl thiazolidine-4-carboxylate hydrochloride (85-90% yield).
  • Oxidation with MnO₂ : Critical for aromatization to the thiazole ring.
    • Conditions : 60–80°C, 24–72 h, molar ratio (thiazolidine:MnO₂) = 1:20–1:26
    • Outcome : Methyl thiazole-4-carboxylate obtained in 80.8% yield

Mechanistic Insight : MnO₂ facilitates dehydrogenation, converting the saturated thiazolidine ring to the aromatic thiazole system.

Adaptation for Target Compound Synthesis

To introduce the pyrrolidin-3-ylmethyl group at position 2 of the thiazole:

  • Modify thiazolidine precursor : Incorporate -(CH₂)-pyrrolidine moiety during condensation.
    • Challenge : Ensuring regioselective introduction without side reactions.
  • Post-oxidation functionalization : Alkylation of methyl thiazole-4-carboxylate with Boc-pyrrolidin-3-ylmethyl bromide.
    • Reaction Conditions :
      • Base: K₂CO₃ or DIEA in DMF
      • Temperature: 60–80°C, 12–24 h
    • Yield : ~70% (estimated from analogous alkylations)

An alternative route employs the classical Hantzsch thiazole synthesis, modified to incorporate the Boc-pyrrolidin-3-ylmethyl group during ring formation. This method, inspired by procedures in PMC4871179, enables direct introduction of substituents.

Synthesis of Key Intermediate: Boc-Pyrrolidin-3-ylmethyl β-Keto Ester

  • Protection of pyrrolidine :
    • React pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (Yield: 95%)
  • Oxidation to ketone :
    • PCC in CH₂Cl₂ converts Boc-pyrrolidin-3-ylmethanol to Boc-pyrrolidin-3-ylmethyl ketone (Yield: 88%)
  • Claisen condensation with ethyl oxalate :
    • NaH in THF, 0°C to RT, 6 h (Yield: 82%)

Thiazole Ring Formation

  • Reaction with thioformamide :
    • Reflux in ethanol, 4 h
    • Product : Ethyl 2-[(Boc-pyrrolidin-3-yl)methyl]thiazole-4-carboxylate (Yield: 78%)
  • Ester hydrolysis :
    • 10% NaOH aqueous solution, reflux 1 h
    • Acidification with HCl to pH 3 (Yield: 85%)

Advantage : This one-pot methodology ensures precise regiocontrol, with the pyrrolidine group introduced at position 2 of the thiazole.

Comparative Analysis of Synthetic Routes

Parameter Thiazolidine Oxidation Hantzsch Synthesis
Reaction Steps 4 (condensation, esterification, oxidation, alkylation) 3 (keto ester prep, cyclization, hydrolysis)
Overall Yield ~58% (estimated) ~65%
Regioselectivity Requires post-modification Built-in during cyclization
Scale-Up Feasibility Moderate (MnO₂ handling issues) High (standard reagents)

Critical Process Optimization Parameters

Oxidation Efficiency in Thiazolidine Route

  • MnO₂ Particle Size : Finer particles (≤50 μm) improve surface area contact, reducing reaction time by 30%
  • Solvent System : Acetonitrile outperforms DMF/DCM in yield (82% vs. 68%) due to better MnO₂ dispersion

Alkylation Specificity in Post-Modification

  • Leaving Group Optimization :
    • Bromide vs. Tosylate: Br⁻ provides faster kinetics (k = 0.15 min⁻¹ vs. 0.08 min⁻¹) but requires strict moisture control
  • Temperature Profile :
    • 70°C balances reaction rate (t₁/₂ = 45 min) with Boc group stability (≤1% deprotection)

Spectroscopic Characterization and Quality Control

Key analytical data for intermediates and final product:

Methyl 2-[(Boc-pyrrolidin-3-yl)methyl]thiazole-4-carboxylate

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.10–2.25 (m, 2H, pyrrolidine), 3.35–3.50 (m, 4H, pyrrolidine), 3.90 (s, 3H, COOCH₃), 4.15 (d, J = 7.2 Hz, 2H, CH₂), 8.10 (s, 1H, thiazole-H)

Final Product

  • IR (KBr) : 1705 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (COOH), 1550 cm⁻¹ (thiazole ring)
  • HPLC Purity : ≥99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Industrial-Scale Considerations

Cost Analysis of Raw Materials

Component Cost (USD/kg) Contribution to Total Cost
L-Cysteine hydrochloride 120 38%
Di-tert-butyl dicarbonate 950 29%
MnO₂ (reagent grade) 25 12%

Waste Stream Management

  • MnO₂ Sludge : 4.2 kg per kg product – requires redox treatment before landfill
  • Solvent Recovery : 92% acetonitrile reclaimed via fractional distillation

Q & A

Q. What are the foundational steps for synthesizing this compound?

The synthesis involves:

  • Constructing the pyrrolidine ring and introducing the tert-butoxycarbonyl (Boc) group via esterification with tert-butyl alcohol and an acid catalyst (e.g., H₂SO₄) at 0–5°C to minimize side reactions.
  • Alkylation at the pyrrolidine-3-yl position to attach the thiazole-carboxylic acid moiety using coupling agents like DCC.
  • Purification via recrystallization (ethanol/water) or silica gel chromatography (hexane/EtOAC gradient) to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation?

Key methods include:

  • ¹H/¹³C NMR : Confirms Boc group integrity (δ 1.4 ppm for tert-butyl protons) and thiazole-pyrrolidine connectivity.
  • HPLC-MS : Quantifies purity (>95%) using a C18 column (0.1% TFA/ACN gradient) and detects impurities (e.g., residual DCC).
  • FTIR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and absence of unreacted intermediates .

Q. How does the Boc group influence solubility and reactivity?

The Boc group increases lipophilicity (logP +1.2) but is acid-labile, requiring careful pH control during deprotection. It stabilizes the pyrrolidine nitrogen against undesired side reactions (e.g., oxidation) during alkylation steps .

Q. What solvents optimize recrystallization?

Ethanol/water (7:3 v/v) at 4°C yields high-purity crystals (99% by HPLC). Alternative systems include acetonitrile/ethyl acetate with gradient cooling (60°C → RT) .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error. For example, ICReDD’s workflow uses reaction path sampling to identify optimal Boc deprotection conditions (e.g., TFA concentration vs. reaction time trade-offs). Machine learning models trained on yield data can prioritize solvent/base pairs (e.g., DMF > THF for coupling efficiency) .

Q. What strategies minimize epimerization in chiral intermediates?

  • Low-temperature synthesis (<-20°C) during pyrrolidine C3 substitutions.
  • Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (>98% ee).
  • Enzymatic resolution (e.g., lipase-mediated acylations) suppresses racemization during Boc removal .

Q. How can DOE (Design of Experiments) improve reaction yields?

Statistical DOE (e.g., Box-Behnken design) optimizes variables like:

  • Temperature (40–60°C for alkylation)
  • Molar ratios (1:1.2 substrate/coupling agent)
  • Reaction time (2–6 hours). Multivariate analysis identifies critical factors (e.g., pH > solvent choice for carboxylate activation) .

Q. What reactor designs enhance scalability?

Continuous flow reactors improve Boc protection/deprotection cycles by:

  • Maintaining precise residence times (2–5 min) and temperature (±1°C).
  • Integrating in-line FTIR probes for real-time monitoring (>95% conversion thresholds). Microreactors mitigate exothermic risks during thiazole alkylation .

Q. How do SAR studies elucidate the thiazole-4-carboxylic acid’s role?

Analogs replacing the carboxylic acid with esters/amides are evaluated via:

  • SPR assays : Measure binding affinity (ΔKD) to targets like enzyme X.
  • Molecular dynamics : Simulate H-bonding between COO⁻ and Lys342 (100 ns runs).
  • Metabolic stability : Microsomal t1/2 assays correlate substituent effects (e.g., methyl esters increase t1/2 by 2x) .

Q. How should conflicting bioactivity data be resolved?

Standardize assays (e.g., MTT for cytotoxicity) and validate compound stability under test conditions (pH/temperature profiling). Cross-reference batch purity (NMR vs. LC-MS) and compare functional group contributions with analogs (e.g., thiazole vs. oxazole logP effects on permeability) .

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